2-(4-Pentylphenoxy)ethyl prop-2-enoate
Description
2-(4-Pentylphenoxy)ethyl prop-2-enoate is an acrylate ester derivative featuring a phenoxy group substituted with a pentyl chain at the para position. Its structure combines a hydrophobic alkylphenoxy moiety with a reactive prop-2-enoate (acrylate) group, making it suitable for applications in polymer chemistry and materials science. The compound’s ester linkage and aromatic substituent influence its physicochemical properties, such as solubility, thermal stability, and reactivity in radical polymerization processes.
Properties
CAS No. |
106691-68-3 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-(4-pentylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-7-14-8-10-15(11-9-14)18-12-13-19-16(17)4-2/h4,8-11H,2-3,5-7,12-13H2,1H3 |
InChI Key |
DUGGTQBHXMVNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-pentylphenol with ethyl acrylate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-(4-Pentylphenoxy)ethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the formulation of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Pentylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets. The compound’s effects are mediated through pathways involving esterases and other enzymes that facilitate its conversion to active forms.
Comparison with Similar Compounds
Table 1: Key Structural Features of Prop-2-enoate Derivatives
| Compound Name | Substituent Features | Functional Groups | Key Applications | References |
|---|---|---|---|---|
| This compound | Para-pentylphenoxy, linear alkyl chain | Acrylate, ether | Polymers, surfactants | [3], [9] |
| 5-Hydroxypentyl prop-2-enoate phosphate (HPEP) | Phosphate ester, hydroxyl-terminated alkyl chain | Acrylate, phosphate, hydroxyl | Cement superplasticizers | [3] |
| Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | Cyano, methylphenyl | Acrylate, nitrile, aromatic | Pharmaceutical intermediates | [2], [6] |
| 2-Ethylhexyl prop-2-enoate (2-EHA) | Branched ethylhexyl chain | Acrylate | Elastomers, adhesives | [11] |
| [2-(4-Fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate | Fluorophenyl, furan, ketone | Acrylate, ketone, heteroaromatic | Not specified (likely bioactive) | [15] |
Key Observations:
- Alkyl vs. Aromatic Substituents: The pentylphenoxy group in the target compound provides a balance of hydrophobicity and aromaticity, contrasting with HPEP’s hydrophilic phosphate group or 2-EHA’s nonpolar branched alkyl chain .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Solubility | Thermal Stability | Hydrophobicity (LogP)* |
|---|---|---|---|---|
| This compound | ~290.4 | Organic solvents (e.g., toluene) | Moderate | ~4.2 |
| HPEP | ~286.2 | Water (due to phosphate) | High | ~1.8 |
| 2-EHA | ~184.3 | Organic solvents | Low | ~3.5 |
| Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | ~229.3 | Polar aprotic solvents | Moderate | ~2.9 |
*Estimated using fragment-based methods.
Key Observations:
- Hydrophobicity: The pentylphenoxy group increases LogP compared to HPEP and cyano-containing derivatives, enhancing compatibility with nonpolar matrices .
- Thermal Stability: Aromatic ether linkages (as in the target compound) may improve thermal resistance relative to aliphatic esters like 2-EHA .
Research Findings and Implications
- Structure-Property Relationships: The pentylphenoxy group’s linearity and aromaticity enhance thermal stability but limit solubility in polar media compared to branched (2-EHA) or ionic (HPEP) analogs .
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